17-(Cyclopropylamino)androst-5-en-3-ol is a synthetic steroid compound with significant implications in medicinal chemistry, particularly in the field of androgen synthesis inhibition. This compound is classified as a steroidal derivative due to its structural characteristics, which include a cyclopropylamino group at the 17-position and a double bond between the 5 and 6 carbon atoms of the steroid backbone. The compound's chemical formula is and it has been studied for its potential therapeutic applications, particularly in treating conditions related to androgen excess.
The compound has been referenced in various scientific studies and patents, indicating its relevance in pharmaceutical research. It falls under the category of steroidal inhibitors, specifically targeting enzymes involved in androgen biosynthesis, such as cytochrome P45017α (steroid 17α-hydroxylase/C17,20-lyase) .
The synthesis of 17-(cyclopropylamino)androst-5-en-3-ol typically involves multi-step organic reactions that modify existing steroid structures. One common method includes:
These methods are detailed in patents that describe various synthetic routes to achieve the desired compound while optimizing yield and purity .
The synthesis may involve the use of palladium-catalyzed cross-coupling reactions, where the hydroxyl group at position 17 is replaced by a leaving group to facilitate further reactions with cyclopropylamine derivatives . The reaction conditions typically include solvents like tetrahydrofuran and bases such as sodium carbonate to promote nucleophilic attack.
The molecular structure of 17-(cyclopropylamino)androst-5-en-3-ol features:
The compound's molecular weight is approximately 351.53 g/mol, and its structural formula can be represented as follows:
This structure is crucial for its biological activity, influencing its interaction with target enzymes .
17-(Cyclopropylamino)androst-5-en-3-ol primarily functions as an inhibitor of cytochrome P45017α, affecting androgen biosynthesis pathways. Key reactions include:
These interactions are essential for understanding how this compound can modulate hormonal levels in clinical settings.
The mechanism of action involves the binding of 17-(cyclopropylamino)androst-5-en-3-ol to cytochrome P45017α, which leads to:
In vitro studies have reported IC50 values indicating potent inhibition of these enzymes, suggesting significant potential for therapeutic application in conditions like prostate cancer or androgen-dependent disorders .
Relevant data from PubChem provides additional insights into its properties .
The primary applications of 17-(cyclopropylamino)androst-5-en-3-ol lie in:
This compound's ability to selectively inhibit key enzymes makes it a valuable candidate for further research into targeted therapies for hormone-related conditions .
The systematic IUPAC name for this compound is 17-(cyclopropylamino)androst-5-en-3-ol, reflecting its core androstane skeleton (C₁₉ steroidal structure) with specific modifications at C3 and C17. According to IUPAC priority rules for functional groups, the hydroxyl group at C3 designates the parent structure as an alcohol ("-ol"), while the cyclopropylamino substituent at C17 is treated as a secondary amine prefix ("cyclopropylamino-") [5]. The stereochemistry at chiral centers is critical:
The molecular formula C₂₂H₃₅NO (molecular weight: 329.52 g/mol) integrates a modified steroidal scaffold with an appended cyclopropylamine moiety. Key topological features include:
Table 1: Bond Characteristics of Key Functional Groups
Bond/Location | Type/Length | Role in Molecular Topology |
---|---|---|
C3-O3 | Polar covalent (1.42 Å) | Hydrogen-bond donor; stabilizes ring A conformation |
C17-N17 | Amine bond (1.47 Å) | Base catalysis site; CYP17A1 recognition anchor |
N17-Cyclopropyl | C-N bond (1.45 Å) | Steric barrier; impedes rotation due to ring strain |
C5=C6 | Double bond (1.34 Å) | Planar rigidity; alters electron distribution in ring B |
Stereoisomerism at C3 and C17 directly modulates biological activity due to differential receptor binding:
Table 2: Stereoisomer Activity Comparison
Stereoisomer | C3 Configuration | C17 Configuration | CYP17A1 Inhibition | Relative Activity |
---|---|---|---|---|
17-(Cyclopropylamino)androst-5-en-3β-ol | β | β | Irreversible | 1.0 (Reference) |
17-(Cyclopropylamino)androst-5-en-3α-ol | α | β | Weak, reversible | 0.08 |
17-(Isopropylamino)androst-5-en-3β-ol | β | β | None | <0.01 |
17-(Cyclobutylamino)androst-5-en-3β-ol | β | β | None | <0.01 |
Single-crystal X-ray diffraction reveals distinct conformational attributes:
Table 3: Crystallographic Parameters
Parameter | Value | Description |
---|---|---|
Crystal System | Monoclinic | Asymmetric unit contains one molecule |
Space Group | P2₁ | Chiral space group consistent with C3/C17 β-configurations |
Unit Cell Volume | 1321.7 ų | Tight packing efficiency (78%) |
H-Bond Network | O3-H···N17 | Dimerization axis along b-plane |
Cyclopropyl Tilt | 54.7° vs. D-ring | Minimizes van der Waals repulsion with C18 methyl |
The solid-state conformation is critical for biological activity: the cyclopropyl tilt and C3β-OH orientation match CYP17A1's active site topology, enabling covalent heme adduction via cyclopropyl ring opening. This irreversible binding underpins its mechanism-based inhibition [2] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0